molecular formula C24H21N3O4S B4038944 2-(3-methoxyphenyl)-N-(2-methyl-5-sulfamoylphenyl)quinoline-4-carboxamide

2-(3-methoxyphenyl)-N-(2-methyl-5-sulfamoylphenyl)quinoline-4-carboxamide

Cat. No.: B4038944
M. Wt: 447.5 g/mol
InChI Key: BGJJUXJWNFZPFA-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-N-(2-methyl-5-sulfamoylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N-(2-methyl-5-sulfamoylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions: Introduction of the methoxy group on the phenyl ring and the sulfonamide group on the quinoline ring can be done through nucleophilic aromatic substitution reactions.

    Amide Formation: The final step involves coupling the quinoline derivative with a carboxylic acid derivative to form the carboxamide.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis using optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the quinoline ring or the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating mixtures (nitric acid and sulfuric acid) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could produce amines.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-(2-methyl-5-sulfamoylphenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug.

    Quinoline-4-carboxamide derivatives: Various derivatives with different substituents that exhibit diverse biological activities.

Uniqueness

2-(3-methoxyphenyl)-N-(2-methyl-5-sulfamoylphenyl)quinoline-4-carboxamide is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the methoxy group, sulfonamide group, and carboxamide moiety can impart distinct properties compared to other quinoline derivatives.

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-(2-methyl-5-sulfamoylphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c1-15-10-11-18(32(25,29)30)13-22(15)27-24(28)20-14-23(16-6-5-7-17(12-16)31-2)26-21-9-4-3-8-19(20)21/h3-14H,1-2H3,(H,27,28)(H2,25,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJJUXJWNFZPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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